molecular formula C9H12OS3 B1615219 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one CAS No. 24215-64-3

3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one

Cat. No.: B1615219
CAS No.: 24215-64-3
M. Wt: 232.4 g/mol
InChI Key: CXMLVPCKQLTSMU-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one is an organic compound characterized by its unique thiopyran structure. This compound is notable for its sulfur-containing functional groups, which contribute to its distinct chemical properties and reactivity. It is used in various scientific research applications due to its interesting chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one typically involves the reaction of appropriate thioketones with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and to ensure the purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one is utilized in several scientific research fields:

    Chemistry: As a model compound for studying sulfur-containing heterocycles and their reactivity.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can lead to the modulation of biological pathways, including enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-2,6-bis(methylthio)phenol: Similar in structure but contains a phenol group instead of a thiopyran ring.

    3,5-Dimethyl-2,6-bis(methylthio)-4H-thiin-4-one: Another sulfur-containing heterocycle with a slightly different ring structure.

Uniqueness

3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one is unique due to its specific thiopyran ring structure and the presence of two methylthio groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

3,5-dimethyl-2,6-bis(methylsulfanyl)thiopyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS3/c1-5-7(10)6(2)9(12-4)13-8(5)11-3/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMLVPCKQLTSMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C(C1=O)C)SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650231
Record name 3,5-Dimethyl-2,6-bis(methylsulfanyl)-4H-thiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24215-64-3
Record name 3,5-Dimethyl-2,6-bis(methylsulfanyl)-4H-thiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one
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Reactant of Route 6
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